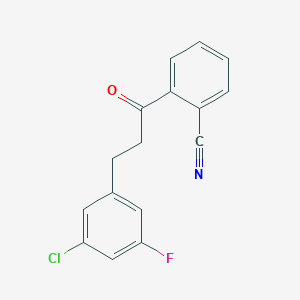

3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone

Description

3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone is a propiophenone derivative featuring a 3-chloro-5-fluorophenyl group at the 3-position and a cyano (-CN) substituent at the 2'-position of the aromatic ring.

Properties

IUPAC Name |

2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-13-7-11(8-14(18)9-13)5-6-16(20)15-4-2-1-3-12(15)10-19/h1-4,7-9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJQHOXINKWNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644940 | |

| Record name | 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-22-6 | |

| Record name | 2-[3-(3-Chloro-5-fluorophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable cyanopropiophenone derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that compounds similar to 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone exhibit notable biological activities. They are often studied for their potential effects on the central nervous system (CNS). For instance, derivatives of this compound have shown promise as antidepressants and anti-Parkinson agents due to their ability to interact with neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies

- Antidepressant Activity : A study demonstrated that related compounds could enhance serotonin uptake, suggesting a mechanism by which they may alleviate depressive symptoms. This finding is crucial for developing new antidepressant medications that could offer improved efficacy and reduced side effects compared to existing therapies .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The results indicated that these compounds could mitigate neuronal damage and improve cognitive function in experimental settings .

Chemical Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions, including Friedel-Crafts acylation and subsequent functional group modifications. These methods are essential for producing the compound in a laboratory setting for further research and application .

Material Science Applications

In addition to its pharmacological applications, this compound can be utilized in the development of advanced materials. Its chemical structure allows it to participate in polymerization reactions, potentially leading to the creation of novel polymers with specific mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and electronic components.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that compounds in this class may pose risks if improperly handled or administered. Safety data sheets indicate potential hazards associated with skin contact and inhalation exposure, necessitating appropriate safety measures during synthesis and application .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogs :

3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one (CAS 898750-52-2, ): Structure: Propanone backbone with 3-chloro-5-fluorophenyl and 3-chlorophenyl substituents. Functional Groups: Two aromatic chloro groups, one fluoro group, and a ketone. Properties: LogP = 4.948 (high lipophilicity), PSA = 17.07 Ų (low polarity) .

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS 703-97-9, ): Structure: Acetophenone derivative with 3-chloro-4-fluoro-2-hydroxyphenyl substitution. Functional Groups: Hydroxyl (-OH), chloro, fluoro, and ketone.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():

- Structure : Pyrazole core with sulfanyl (-S-), trifluoromethyl (-CF₃), and aldehyde (-CHO) groups.

- Functional Groups : Sulfur-containing and electron-withdrawing substituents.

- Properties : Steric and electronic effects from -CF₃ and -S- groups likely enhance metabolic stability and lipophilicity .

Physicochemical Properties

*Calculated values for the target compound (exact data unavailable). †Inferred from structural analogs: Cyano groups typically reduce LogP compared to chlorophenyl groups but increase PSA slightly.

Key Observations :

- Lipophilicity: The target compound’s cyano group likely reduces LogP compared to the dichlorophenyl analog (), though both remain highly lipophilic.

- Polarity : The hydroxyl group in ’s compound increases PSA significantly (unreported but estimated >40 Ų), whereas the target’s PSA is closer to ’s value (~17–25 Ų).

- Steric Effects: The trifluoromethyl and sulfanyl groups in ’s compound introduce steric bulk absent in propiophenone derivatives.

Electronic and Reactivity Profiles

- In contrast, the hydroxyl group in ’s compound activates the aromatic ring toward electrophilic attack but deactivates it via resonance.

- Halogen Interactions :

- Chloro and fluoro substituents in all analogs enhance resistance to oxidative degradation and improve lipid solubility.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, with CAS number 898750-22-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14ClFNO

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds containing the 3-chloro-5-fluorophenyl moiety exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of approximately against specific cancer cell lines, indicating potent inhibitory effects on tumor growth . The presence of electron-withdrawing groups such as chloro and fluoro in the para position enhances the binding affinity to target proteins involved in cancer progression.

The mechanism of action for this compound is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. The compound interacts with phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cancer cell metabolism and growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of the compound. For example:

| Compound | Substitution | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | 3-Cl | 1.9 | High |

| 2 | 4-Cl | 3.0 | Moderate |

| 8 | No Cl | 59.8 | Low |

| 12 | 3-F | 22.4 | Moderate |

| 35 | 3,4,5-tri-Cl | 0.9 | Very High |

These findings suggest that maintaining a chloro group at the 3-position enhances potency while substitutions at other positions can either increase or decrease activity depending on their electronic nature .

Study on Antitumor Activity

A study conducted on a series of derivatives including the target compound showed promising results in inhibiting tumor growth in vitro. The derivatives were tested against various cancer cell lines, with significant inhibition observed in breast and prostate cancer models. The best-performing analogs had IC50 values below , suggesting strong potential for further development into therapeutic agents .

In Vivo Efficacy

In vivo studies using murine models have also indicated that compounds similar to this compound exhibit reduced tumor size and improved survival rates compared to control groups treated with vehicle solutions . These results underscore the need for further pharmacokinetic and pharmacodynamic evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.